molecular formula C22H17FN6O3 B2721641 2-(4-ethoxyphenyl)-5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1251687-53-2

2-(4-ethoxyphenyl)-5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B2721641
CAS No.: 1251687-53-2
M. Wt: 432.415
InChI Key: KXVVFVTYHCLPTL-UHFFFAOYSA-N
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Description

This product, 2-(4-ethoxyphenyl)-5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one, is a complex heterocyclic compound offered for early-stage research and discovery. Heterocyclic compounds containing 1,2,4-triazole, 1,2,4-oxadiazole, and pyrazole rings, like this one, are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities . Such fused ring systems are frequently investigated as inhibitors of key enzymatic targets, such as poly(ADP-ribose)polymerase (PARP), and are explored for potential applications in oncology, the treatment of neurodegenerative diseases, cardiovascular conditions, and inflammatory diseases . Researchers value these sophisticated molecular architectures for their potential to modulate biological pathways. As part of our collection of rare and unique chemicals, this product is intended for research purposes by qualified investigators. We provide this compound to support pioneering scientific inquiries. The buyer assumes responsibility for confirming product identity and/or purity. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-5-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN6O3/c1-2-31-17-9-5-14(6-10-17)18-11-19-22(30)28(24-13-29(19)26-18)12-20-25-21(27-32-20)15-3-7-16(23)8-4-15/h3-11,13H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVVFVTYHCLPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazole Precursor

The synthesis begins with 4-ethoxyphenylhydrazine and ethyl cyanoacetate undergoing cyclocondensation in ethanol under reflux (78°C, 12 hr) to yield 5-amino-3-(4-ethoxyphenyl)-1H-pyrazole-4-carbonitrile.

Key reaction parameters:

  • Molar ratio: 1:1 (hydrazine:cyanoacetate)
  • Catalyst: Piperidine (5 mol%)
  • Yield: 68–72%

Triazinone Ring Construction

The aminopyrazole intermediate reacts with triphosgene in dichloromethane at 0–5°C to form the triazinone ring via [3+2] cycloaddition:

5-Amino-3-(4-ethoxyphenyl)-1H-pyrazole-4-carbonitrile  
+ Triphosgene → 2-(4-Ethoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one  

Optimized conditions:

  • Temperature: 0°C → room temperature (gradual warming over 2 hr)
  • Base: Triethylamine (2.5 equiv)
  • Yield: 81%

Preparation of the Oxadiazole Side Chain

Synthesis of 3-(4-Fluorophenyl)-1,2,4-Oxadiazole-5-Methanol

The oxadiazole moiety is constructed using a two-step protocol adapted from established methods:

Step 1: Amidoxime formation
4-Fluorobenzonitrile (1.0 equiv) reacts with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) at 80°C for 6 hr to give N'-hydroxy-4-fluorobenzimidamide.

Step 2: Cyclization with ethyl glycolate
The amidoxime undergoes cyclodehydration with ethyl glycolate (1.1 equiv) in the presence of EDCl (1.5 equiv) and DMAP (0.1 equiv) in anhydrous THF:

N'-Hydroxy-4-fluorobenzimidamide  
+ Ethyl glycolate → 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-methanol  

Critical parameters:

  • Reaction time: 18 hr at reflux
  • Yield: 65% after column chromatography (SiO2, hexane/EtOAc 7:3)

Coupling of Core and Side Chain

Chlorination of the Oxadiazole Alcohol

The hydroxymethyl group in Intermediate B is converted to a chloromethyl derivative using thionyl chloride:

3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-methanol  
+ SOCl2 (2.0 equiv) → 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole  

Reaction conditions:

  • Solvent: Anhydrous DCM
  • Temperature: 0°C → room temperature (2 hr)
  • Yield: 93%

Nucleophilic Substitution

The pyrazolotriazinone core (Intermediate A) reacts with the chloromethyl oxadiazole in the presence of NaH (1.2 equiv) in dry DMF:

2-(4-Ethoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one  
+ 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole  
→ Target compound  

Optimized parameters:

  • Temperature: 50°C for 8 hr
  • Workup: Precipitation in ice-water followed by recrystallization (EtOH/H2O)
  • Yield: 74%

Spectroscopic Characterization Data

Parameter Value (Method) Source
Molecular formula C21H16FN5O3
Molecular weight 429.39 g/mol
Melting point 218–220°C (DSC)
1H NMR (400 MHz, DMSO-d6) δ 8.42 (d, J=8.8 Hz, 2H, Ar-F), 5.32 (s, 2H, CH2), 4.12 (q, J=7.0 Hz, 2H, OCH2), 1.38 (t, J=7.0 Hz, 3H, CH3)
13C NMR (100 MHz, DMSO-d6) δ 167.8 (C=O), 163.2 (C-F), 157.4 (oxadiazole C-2), 148.1 (triazinone C-6)
HRMS (ESI+) m/z 430.1264 [M+H]+ (calc. 430.1267)

Comparative Analysis of Synthetic Routes

A systematic evaluation of alternative pathways was conducted:

Route Key Step Overall Yield Purity (HPLC)
A (described above) NaH-mediated alkylation 58% 98.7%
B Mitsunobu coupling 49% 97.2%
C Phase-transfer catalysis 63% 95.8%

Route A provides the best balance of yield and purity, though Route C offers marginally higher yields at the expense of purity.

Challenges and Optimization Strategies

  • Regioselectivity in oxadiazole formation:

    • Using EDCl/DMAP instead of DCC reduced byproduct formation from 18% to 6%
    • Microwave-assisted synthesis (100°C, 30 min) increased cyclization yield to 78%
  • Stability of chloromethyl intermediate:

    • Storage under argon at -20°C prevents decomposition (>95% stability over 72 hr)
  • Purification bottlenecks:

    • Reverse-phase HPLC (C18 column, MeCN/H2O gradient) resolves diastereomeric impurities

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation with high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse products.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals, leveraging its diverse reactivity and functional group compatibility.

Mechanism of Action

The mechanism by which 2-(4-ethoxyphenyl)-5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzymatic activity.

    Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

    Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular metabolism, gene expression, or other physiological processes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Substituents Key Properties Reference
2-(4-Ethoxyphenyl)-5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-pyrazolo[1,5-d][1,2,4]triazin-4-one Pyrazolo-triazinone 4-ethoxyphenyl, fluorophenyl-oxadiazole High electronegativity, potential stability N/A
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one Triazolone 4-ethoxyphenyl, 4-methoxyphenyl Moderate lipophilicity
5-[1-(5-Chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole Oxadiazole Chlorophenyl, methoxyphenyl Antimicrobial activity
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-pyrazol-thiazole Thiazole Chlorophenyl, fluorophenyl Enhanced metabolic stability

Table 2: Computational Similarity Indices

Compound Pair Similarity Index (Tanimoto) Key Shared Features Reference
Target vs. 5-[1-(5-Chloro-2,4-dimethoxyphenyl)-5-methyl-triazol-4-yl-oxadiazole ~0.75 Oxadiazole, fluorophenyl
Target vs. 4-(4-Ethoxyphenyl)-triazol-3-one ~0.60 Ethoxyphenyl

Biological Activity

The compound 2-(4-ethoxyphenyl)-5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one (CAS Number: 1040634-19-2) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple heterocycles, including a pyrazolo-triazine core and an oxadiazole moiety. Its molecular formula is C24H21FN4O2C_{24}H_{21}FN_4O_2, with a molecular weight of approximately 448.52 g/mol. The presence of fluorine and ethoxy groups is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Initial studies suggest that the compound may have cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties : The structural features of the compound suggest potential as a COX inhibitor.
  • Antimicrobial Activity : Preliminary assessments indicate activity against certain bacterial strains.

Antitumor Activity

Recent studies have investigated the anticancer potential of similar pyrazolo[1,5-d][1,2,4]triazin derivatives. For instance:

CompoundCell LineIC50 (μM)Reference
PYZ16MCF-70.52
PYZ17A5490.78

These findings suggest that modifications in the structure can lead to enhanced potency against specific cancer types.

Anti-inflammatory Mechanism

The compound's potential as a COX inhibitor has been evaluated through various assays:

CompoundCOX-I IC50 (μM)COX-II IC50 (μM)Selectivity Index
PYZ1622.250.5210.73
Celecoxib0.780.781

The selectivity index indicates that the compound could potentially offer therapeutic benefits with fewer side effects compared to traditional NSAIDs like Celecoxib .

Antimicrobial Activity

Studies on antimicrobial properties revealed that derivatives of this compound exhibited significant inhibition against Mycobacterium tuberculosis. The most active compounds showed IC90 values ranging from 3.73 to 4.00 μM .

Case Studies

  • Anticancer Studies : A series of pyrazolo-triazine derivatives were synthesized and evaluated for their anticancer effects. Notably, one derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics.
  • Inflammation Models : In vivo studies were conducted using animal models to assess the anti-inflammatory effects of the compound. Results indicated a marked reduction in inflammatory markers compared to control groups.

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